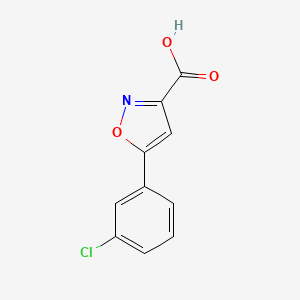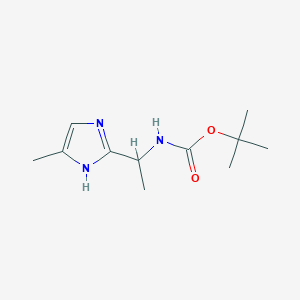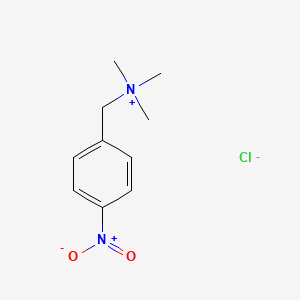
2-Chloro-5-(thiophen-2-YL)benzoic acid
Overview
Description
2-Chloro-5-(thiophen-2-YL)benzoic acid, also known as 2-chloro-5-thiophenecarboxylic acid, is an organic compound belonging to the class of benzoic acids. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of a wide range of other compounds. The compound has a wide range of applications in the fields of medicine, agrochemistry, and materials science.
Scientific Research Applications
Medicinal Chemistry: Anti-inflammatory and Antimicrobial Properties
2-Chloro-5-(thiophen-2-YL)benzoic acid: is a thiophene derivative, a class of compounds known for their wide range of therapeutic properties. Thiophene moieties are integral to several drugs due to their anti-inflammatory, antimicrobial, and anticancer activities . The presence of the thiophene ring in the structure of this compound suggests potential applications in designing new pharmaceuticals with improved efficacy against various diseases.
Material Science: Synthesis of Novel Polymers
The compound’s benzoic acid moiety can be utilized in polymer synthesis. Its reactivity allows for the creation of novel polymers with specific characteristics, such as increased thermal stability or unique electrical properties. These polymers could have applications in creating new materials for industrial use .
Corrosion Inhibition
Thiophene derivatives have been identified as effective corrosion inhibitors. The application of 2-Chloro-5-(thiophen-2-YL)benzoic acid in industrial chemistry could help in the development of new corrosion-resistant coatings, which are crucial for protecting metal surfaces in harsh environments .
Drug Design: Kinase Inhibition
The structural complexity of thiophene derivatives makes them suitable candidates for kinase inhibition, which is a significant target in cancer therapy. The specific configuration of 2-Chloro-5-(thiophen-2-YL)benzoic acid could be explored for the development of new anticancer drugs that target specific kinases involved in cell proliferation .
Organic Synthesis: Building Block for Heterocyclic Compounds
Due to its reactive sites, 2-Chloro-5-(thiophen-2-YL)benzoic acid can serve as a precursor for synthesizing various heterocyclic compounds. These compounds are essential in medicinal chemistry for creating diverse libraries of molecules for drug discovery .
properties
IUPAC Name |
2-chloro-5-thiophen-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSJERLNZVWQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588083 | |
| Record name | 2-Chloro-5-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(thiophen-2-YL)benzoic acid | |
CAS RN |
926203-78-3 | |
| Record name | 2-Chloro-5-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1611731.png)

![calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1611734.png)

![2-[4-([1,3]Dioxolan-2-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611737.png)





